molecular formula C16H17ClN2O2 B3922933 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide

Cat. No. B3922933
M. Wt: 304.77 g/mol
InChI Key: LLLSAZSKTLPHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide, also known as JNJ-16259685, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB1 inverse agonists, which have been shown to modulate the endocannabinoid system.

Mechanism of Action

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide acts as an inverse agonist at the CB1 receptor, which is a member of the endocannabinoid system. The CB1 receptor is widely distributed in the brain and is involved in the regulation of various physiological processes, including appetite, mood, and pain perception. This compound binds to the CB1 receptor and inhibits its activity, leading to a decrease in the release of endocannabinoids and a reduction in the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide has several advantages for use in lab experiments. It has a high affinity and selectivity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It also has a well-characterized mechanism of action, which allows for precise control of its effects. However, there are also limitations to its use. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its effects may be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Further studies are needed to determine the optimal dosing regimen and to assess its long-term safety and efficacy. Another area of interest is its potential use in the treatment of addiction. Studies are needed to determine the optimal conditions for its use and to assess its effectiveness in reducing drug-seeking behavior. Finally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential targets for drug development.

Scientific Research Applications

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. It has also been studied for its potential use in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-4-15(20)18-14-10-16(21)19(11-14)8-7-12-5-3-6-13(17)9-12/h3,5-6,9,14H,7-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSAZSKTLPHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide
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N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide
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N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide
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N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide
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N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide
Reactant of Route 6
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N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide

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